molecular formula C12H11F3N2O4S B2586965 N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034338-51-5

N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Número de catálogo B2586965
Número CAS: 2034338-51-5
Peso molecular: 336.29
Clave InChI: ARKZGWMNLCJJOY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MIBE or TAK-715 and is a potent inhibitor of p38α mitogen-activated protein kinase (MAPK). MAPKs are important signaling molecules that regulate various cellular processes, including inflammation, cell differentiation, and apoptosis. Inhibition of p38α MAPK has been shown to have therapeutic potential in various diseases, including cancer, inflammatory diseases, and neurodegenerative disorders.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide derivatives have been synthesized and characterized for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These derivatives have shown promising results in preclinical models without causing significant tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib, highlighting their therapeutic potential (Ş. Küçükgüzel et al., 2013).

Molecular Docking and DFT Calculations

Schiff bases derived from sulfamethoxazole and sulfisoxazole incorporating the N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide moiety have been explored through molecular docking studies and DFT calculations. These studies aim to understand their inhibitory activities against various enzymes, revealing significant insights into their molecular interactions and potential therapeutic applications (S. Alyar et al., 2019).

Photodynamic Therapy (PDT)

Research on new zinc phthalocyanine compounds substituted with N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide derivatives demonstrates high singlet oxygen quantum yield, indicating potential use in photodynamic therapy for cancer treatment. The photophysical and photochemical properties of these compounds, along with their high fluorescence properties, make them promising candidates for Type II photosensitizers in PDT (M. Pişkin et al., 2020).

Carbonic Anhydrase Inhibition

Studies on isoxazole-containing sulfonamides have shown potent inhibitory properties against carbonic anhydrase II and VII, suggesting their utility in treating conditions like glaucoma and neuropathic pain. This line of research opens up new avenues for developing drugs targeting specific isoforms of carbonic anhydrases (C. Altug et al., 2017).

Propiedades

IUPAC Name

N-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O4S/c1-8-9(6-16-21-8)7-17-22(18,19)11-4-2-10(3-5-11)20-12(13,14)15/h2-6,17H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKZGWMNLCJJOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-methylisoxazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.